(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride

Description

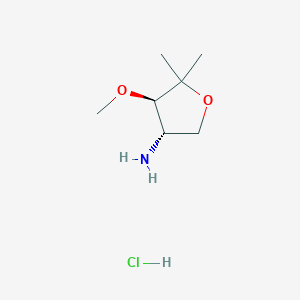

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine hydrochloride is a chiral oxolane derivative characterized by a methoxy group at the 4-position, two methyl substituents at the 5-position, and an amine group at the 3-position, all in a stereospecific arrangement. The hydrochloride salt enhances its stability and solubility in polar solvents. Its molecular formula is C₇H₁₆ClNO₂, with a molecular weight of 181.66 g/mol .

Properties

IUPAC Name |

(3S,4R)-4-methoxy-5,5-dimethyloxolan-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2.ClH/c1-7(2)6(9-3)5(8)4-10-7;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQVDJOULZAQPQO-RIHPBJNCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(CO1)N)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H]([C@H](CO1)N)OC)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5,5-dimethyloxolane.

Formation of the Amine Group:

Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4R) configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.

Scientific Research Applications

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride has diverse applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Racemic Forms

- rac-(3R,4S)-4-Methoxy-5,5-dimethyloxolan-3-amine Hydrochloride Molecular Formula: C₇H₁₆ClNO₂ (identical to the target compound). Molecular Weight: 181.66 g/mol . Key Difference: Racemic mixture (1:1 ratio of enantiomers) vs. the enantiomerically pure (3S,4R) form. Stereochemistry impacts binding affinity in chiral environments, such as enzyme active sites.

Simpler Oxolane Derivatives

- (3S)-Oxolan-3-amine Hydrochloride Molecular Formula: C₄H₁₀ClNO . Molecular Weight: 123.58 g/mol. Key Differences: Lacks methoxy and dimethyl groups. The absence of these substituents reduces steric hindrance and lipophilicity, likely increasing aqueous solubility compared to the target compound .

- (3R,4S)-4-Aminooxan-3-ol Hydrochloride Molecular Formula: C₅H₁₂ClNO₂ . Molecular Weight: 153.61 g/mol. Key Differences: Contains a hydroxyl group instead of a methoxy group at position 3.

Substituent-Driven Comparisons

- Methoxy vs. Hydroxyl Groups: The methoxy group in the target compound reduces hydrogen-bond donor capacity compared to hydroxyl-containing analogs (e.g., (3R,4S)-4-aminooxan-3-ol hydrochloride). This may improve metabolic stability by resisting oxidation or enzymatic degradation .

Physicochemical and Structural Properties

Crystallinity and Hydrogen Bonding

The hydrochloride salt form promotes ionic interactions, as seen in related pyrrolidine hydrochloride derivatives, which form extensive hydrogen-bond networks involving chloride ions and ammonium groups . This property enhances crystalline stability and may influence dissolution rates in vivo.

Solubility and Stability

- Hydrochloride Salts : Compared to free bases, hydrochloride salts generally exhibit higher solubility in aqueous media. For example, oxycodone hydrochloride derivatives demonstrate improved bioavailability due to salt formation .

- Methoxy-Containing Compounds : Methoxy groups can reduce solubility in water compared to hydroxylated analogs but increase lipophilicity, favoring blood-brain barrier penetration in therapeutic contexts .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- IUPAC Name : (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine; hydrochloride

- Molecular Formula : CHClN\O

- Molecular Weight : 181.7 g/mol

- CAS Number : 2418593-97-0

Anticancer Properties

Recent studies have highlighted the anticancer potential of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine; hydrochloride. For instance, a series of related compounds were tested for cytotoxicity against various cancer cell lines, including colon cancer (HCT116 and HT29) and oral squamous cell carcinoma (OSCC) lines. The results indicated significant cytotoxic effects with selectivity towards malignant cells over non-malignant cells .

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HCT116 | 0.04 | High |

| HT29 | 0.06 | High |

| OSCC (HSC-2) | 0.05 | Moderate |

The mechanism underlying the anticancer activity appears to involve the induction of apoptosis through the activation of caspase pathways and mitochondrial membrane potential disruption. These processes lead to increased subG1 population in treated cells, indicative of apoptotic cell death .

Case Studies

-

Study on Colon Cancer Cells

- A study evaluated the effects of various derivatives of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine on HCT116 and HT29 cells. The compounds exhibited potent cytotoxicity with IC50 values ranging from 0.02 to 0.08 µmol/mL.

- The selectivity index was notably high when compared to non-malignant colon cells .

- Oral Squamous Cell Carcinoma

Pharmacokinetics and Toxicology

The pharmacokinetic profile of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine; hydrochloride has not been extensively documented in literature; however, preliminary studies suggest that it possesses favorable absorption and distribution characteristics. Toxicological assessments indicate a low toxicity profile in non-cancerous cell lines, reinforcing its potential as a selective anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.